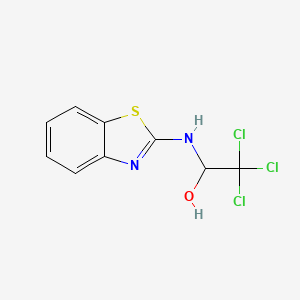
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol (BTCE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCE is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components such as peptidoglycan and chitin. It is also believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally well-tolerated. However, it can cause irritation and sensitization of the skin and eyes. In animal studies, this compound has been shown to have a low acute toxicity and is not mutagenic or carcinogenic. It has been shown to be metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
One of the advantages of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for research on 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol. One area of research is the development of new materials with unique properties using this compound as a building block. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
合成法
The synthesis of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol involves the reaction of 2-aminothiophenol with chloral hydrate in the presence of sulfuric acid. The reaction yields this compound as a white crystalline solid with a melting point of 170-172°C. The purity of this compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have antibacterial, antifungal, and antitumor properties. It has been used in the treatment of bacterial infections, fungal infections, and cancer. In agriculture, this compound has been used as a pesticide and fungicide due to its ability to inhibit the growth of plant pathogens. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4,7,15H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGGKJBKDHEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

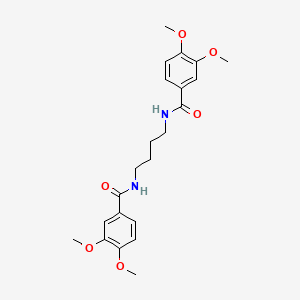
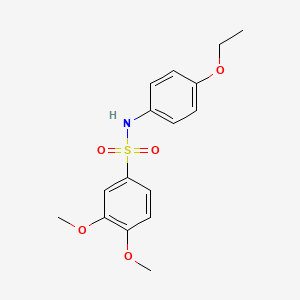
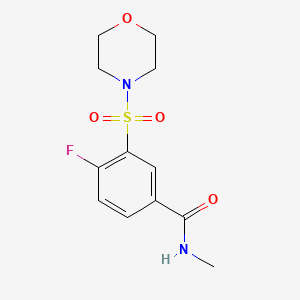
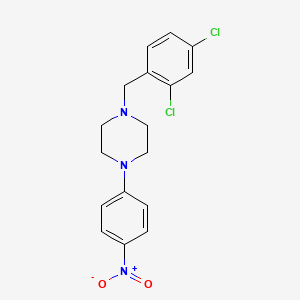

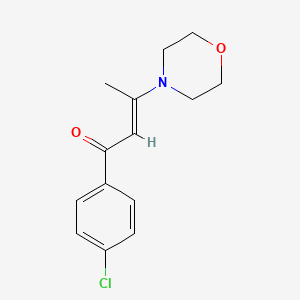
methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)